molecular formula C13H13N3O3 B12971852 tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B12971852
M. Wt: 259.26 g/mol
InChI Key: SUTGUCSYIIOOSR-UHFFFAOYSA-N
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Description

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzonitrile with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

tert-butyl N-(6-cyano-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C13H13N3O3/c1-13(2,3)18-12(17)15-11-9-5-4-8(7-14)6-10(9)19-16-11/h4-6H,1-3H3,(H,15,16,17)

InChI Key

SUTGUCSYIIOOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=CC(=C2)C#N

Origin of Product

United States

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